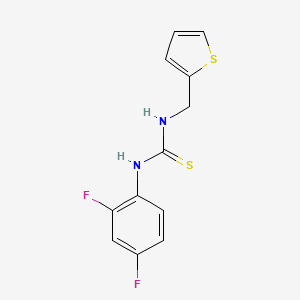

![molecular formula C16H18F3N3O B5556858 N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves multi-step chemical reactions that yield various intermediates and final products. Techniques such as coupling reactions, cycloaddition, and acylation are commonly employed. For example, the synthesis of [18F]-labeled EF3, a related compound, involves coupling and oxidative fluorodesulfurization processes, demonstrating the complex methodologies required for synthesizing such molecules (Josse et al., 2001).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various analytical techniques. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the conformation and geometry of these molecules. The molecular geometry and intermolecular interactions have been confirmed through single-crystal X-ray diffraction analysis, revealing specific conformational details such as ring puckering and dihedral angles (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole compounds, including N-cyclohexyl derivatives, undergo a variety of chemical reactions, such as cycloaddition, which is significant for synthesizing complex organic molecules. These reactions often result in the formation of novel structural motifs with diverse chemical properties (Dzvinchuk & Lozinskii, 2008).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. These properties, including solubility, melting points, and stability, are essential for determining the compound's suitability for various applications. The synthesis conditions, such as the use of ultrasound irradiation, can significantly impact these physical properties, leading to variations in yield and purity (Rezki, 2016).

Chemical Properties Analysis

The chemical properties of N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide derivatives are characterized by their reactivity, which is pivotal for their biological activity. These compounds exhibit a broad spectrum of biological activities, which can be attributed to their chemical structure and the presence of functional groups such as the trifluoromethyl group and the benzimidazole ring. The synthesis and microbiological activity studies of related compounds have shown that these molecules possess antimicrobial properties, highlighting their potential in medicinal chemistry (Arpaci et al., 2002).

Applications De Recherche Scientifique

Organic Synthesis

- Ultrasound-Assisted Synthesis: Utilization of ultrasound irradiation in the synthesis of benzimidazole derivatives, including N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, has been explored. This method offers advantages in terms of reduced reaction times and improved yields (Rezki, 2016).

Medicinal Chemistry

- Optimization of Benzimidazole-Based Agonists: Research on optimizing benzimidazole-based farnesoid X receptor (FXR) agonists has been conducted, aiming to improve physicochemical and ADME properties. These studies contribute to the development of potent lipid-lowering agents (Richter et al., 2011).

Materials Science

- Corrosion Inhibitors: Benzimidazole derivatives, including N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, have been evaluated as corrosion inhibitors. These compounds show potential in protecting materials against corrosive environments (Yıldırım & Çetin, 2008).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity: Certain benzimidazole derivatives have shown promising antimicrobial activities against various bacterial and fungal strains. This indicates potential applications in combating microbial infections (Devi et al., 2022).

Antitumor Applications

- Antitumor Activity: Some benzimidazole derivatives have been evaluated for their antitumor properties. These studies contribute to the understanding of these compounds' potential in cancer therapy (Albratty et al., 2017).

Insecticidal Properties

- Insecticidal Activity: Research on the synthesis of benzimidazole derivatives for use as insecticides against pests like the cotton leafworm, Spodoptera littoralis, is another significant application area (Fadda et al., 2017).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c17-16(18,19)15-21-12-8-4-5-9-13(12)22(15)10-14(23)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWNKILOQPVVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)